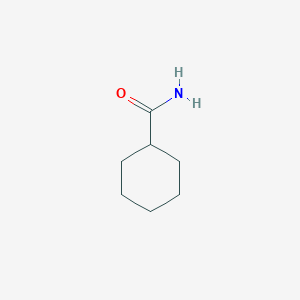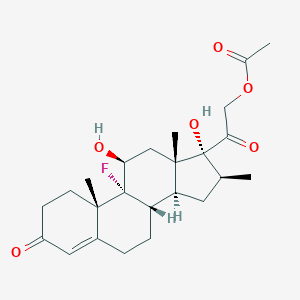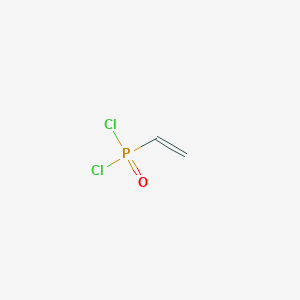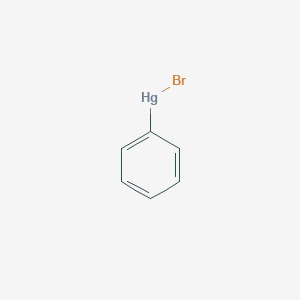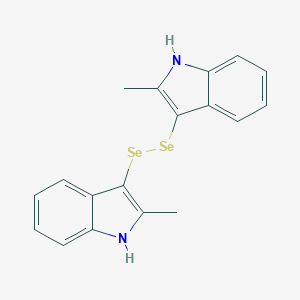
Di(2-methyl-3-indolyl) diselenide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di(2-methyl-3-indolyl) diselenide (DMID) is a compound that has gained significant attention in recent years due to its potential applications in various fields, including medicine, agriculture, and environmental science. DMID is a selenium-containing compound that belongs to the class of diselenides. It has a molecular formula of C26H20N2Se2 and a molecular weight of 520.4 g/mol.
Aplicaciones Científicas De Investigación
Di(2-methyl-3-indolyl) diselenide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, Di(2-methyl-3-indolyl) diselenide has been shown to possess potent antioxidant, anti-inflammatory, and anticancer properties. It has been demonstrated to induce apoptosis in cancer cells, inhibit the growth of tumors, and enhance the efficacy of chemotherapy drugs. In agriculture, Di(2-methyl-3-indolyl) diselenide has been shown to enhance plant growth and protect plants from various stresses, including drought, salinity, and heavy metal toxicity. In environmental science, Di(2-methyl-3-indolyl) diselenide has been shown to have the potential to remove pollutants from water and soil.
Mecanismo De Acción
The mechanism of action of Di(2-methyl-3-indolyl) diselenide is complex and not fully understood. However, it has been suggested that Di(2-methyl-3-indolyl) diselenide exerts its biological effects through multiple pathways, including the activation of the Nrf2/Keap1 pathway, the inhibition of NF-κB signaling, and the induction of oxidative stress. Di(2-methyl-3-indolyl) diselenide has also been shown to interact with various enzymes, including glutathione peroxidase, thioredoxin reductase, and caspases.
Efectos Bioquímicos Y Fisiológicos
Di(2-methyl-3-indolyl) diselenide has been shown to have a range of biochemical and physiological effects. It has been demonstrated to possess potent antioxidant properties, which may be attributed to its ability to activate the Nrf2/Keap1 pathway. Di(2-methyl-3-indolyl) diselenide has also been shown to possess anti-inflammatory properties, which may be attributed to its ability to inhibit NF-κB signaling. In addition, Di(2-methyl-3-indolyl) diselenide has been shown to induce apoptosis in cancer cells, inhibit the growth of tumors, and enhance the efficacy of chemotherapy drugs. Di(2-methyl-3-indolyl) diselenide has also been shown to enhance plant growth and protect plants from various stresses, including drought, salinity, and heavy metal toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Di(2-methyl-3-indolyl) diselenide has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, there are also some limitations associated with Di(2-methyl-3-indolyl) diselenide, including its limited solubility in water and its potential to undergo oxidation in the presence of air.
Direcciones Futuras
There are several future directions for the study of Di(2-methyl-3-indolyl) diselenide. One area of research is the development of more efficient synthesis methods for Di(2-methyl-3-indolyl) diselenide. Another area of research is the investigation of the potential applications of Di(2-methyl-3-indolyl) diselenide in the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases. In addition, the potential use of Di(2-methyl-3-indolyl) diselenide in agriculture and environmental science should also be explored further. Finally, the development of novel Di(2-methyl-3-indolyl) diselenide derivatives with improved properties should also be investigated.
Métodos De Síntesis
Di(2-methyl-3-indolyl) diselenide can be synthesized through a variety of methods, including the reaction of indole with selenium dioxide, the reaction of indole with diselenide, and the reaction of indole with selenourea. However, the most common method for synthesizing Di(2-methyl-3-indolyl) diselenide is the reaction of indole with selenenyl chloride in the presence of a base. This method involves the addition of selenenyl chloride to indole in the presence of a base, followed by the formation of Di(2-methyl-3-indolyl) diselenide through a nucleophilic substitution reaction.
Propiedades
Número CAS |
1233-38-1 |
|---|---|
Nombre del producto |
Di(2-methyl-3-indolyl) diselenide |
Fórmula molecular |
C18H16N2Se2 |
Peso molecular |
418.3 g/mol |
Nombre IUPAC |
2-methyl-3-[(2-methyl-1H-indol-3-yl)diselanyl]-1H-indole |
InChI |
InChI=1S/C18H16N2Se2/c1-11-17(13-7-3-5-9-15(13)19-11)21-22-18-12(2)20-16-10-6-4-8-14(16)18/h3-10,19-20H,1-2H3 |
Clave InChI |
NJJZNPJBFHOLGA-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1)[Se][Se]C3=C(NC4=CC=CC=C43)C |
SMILES canónico |
CC1=C(C2=CC=CC=C2N1)[Se][Se]C3=C(NC4=CC=CC=C43)C |
Sinónimos |
Bis(2-methyl-1H-indol-3-yl) perselenide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



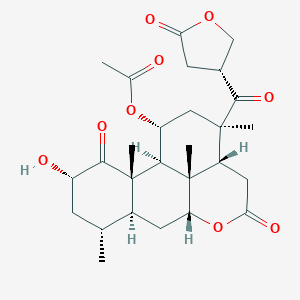
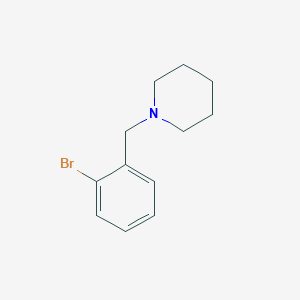
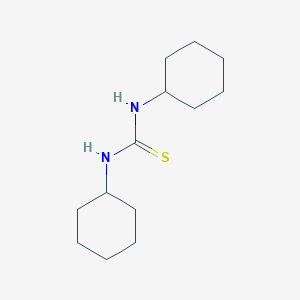
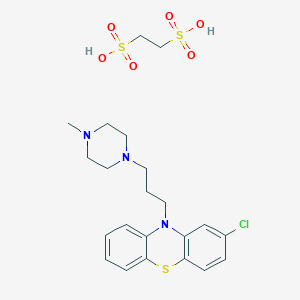
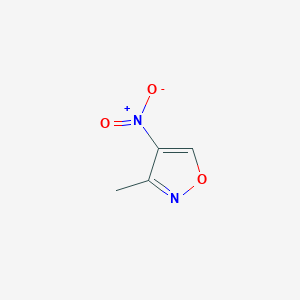
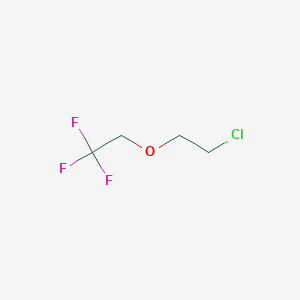
![[(2S)-1-Hexadecanoyloxy-3-phenylmethoxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B73360.png)
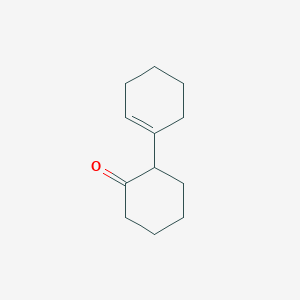
phosphonium bromide](/img/structure/B73364.png)
